3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

medicinal chemistry fluorine walk regioisomer SAR

3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a fully synthetic, tris‑heterocyclic small molecule (MW 279.27 g·mol⁻¹, formula C₁₃H₁₄FN₃O₃) that integrates a 3‑fluoropyridine‑4‑carbonyl fragment, a pyrrolidine spacer, and an oxazolidin‑2‑one ring. The compound belongs to the broader class of oxazolidinone‑based scaffolds that are established pharmacophores for antibacterial protein‑synthesis inhibition and, more recently, for kinase and protease inhibitor programmes.

Molecular Formula C13H14FN3O3
Molecular Weight 279.271
CAS No. 2097860-45-0
Cat. No. B2610293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
CAS2097860-45-0
Molecular FormulaC13H14FN3O3
Molecular Weight279.271
Structural Identifiers
SMILESC1CN(CC1N2CCOC2=O)C(=O)C3=C(C=NC=C3)F
InChIInChI=1S/C13H14FN3O3/c14-11-7-15-3-1-10(11)12(18)16-4-2-9(8-16)17-5-6-20-13(17)19/h1,3,7,9H,2,4-6,8H2
InChIKeyHFTKHXPCKUYSPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one (CAS 2097860-45-0): Structural Benchmark and Procurement Primer


3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a fully synthetic, tris‑heterocyclic small molecule (MW 279.27 g·mol⁻¹, formula C₁₃H₁₄FN₃O₃) that integrates a 3‑fluoropyridine‑4‑carbonyl fragment, a pyrrolidine spacer, and an oxazolidin‑2‑one ring [1]. The compound belongs to the broader class of oxazolidinone‑based scaffolds that are established pharmacophores for antibacterial protein‑synthesis inhibition and, more recently, for kinase and protease inhibitor programmes [2]. Critically, no peer‑reviewed bioactivity data or patent‑derived IC₅₀/Ki values have been identified for this precise CAS registry number as of the search date, which makes the present guide a physico‑chemical and structural differentiation resource rather than a classical pharmacological comparator [3].

Why 3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one Cannot Be Replaced by Generic Oxazolidinone Analogs


Superficially similar oxazolidinone‑containing building blocks exhibit large differences in lipophilicity, hydrogen‑bonding capacity, and conformational flexibility that translate into divergent target‑binding kinetics, metabolic stability, and synthetic tractability [1]. The target compound’s unique combination of a 3‑fluoro‑4‑pyridyl amide and a pyrrolidine‑tethered oxazolidinone creates a hydrogen‑bond‑acceptor/donor pattern that is absent in the 5‑fluoropyridine regioisomer (CAS 2097894‑29‑4) and in simple N‑aryl oxazolidinones such as linezolid or tedizolid . Consequently, procurement of a generic “oxazolidinone intermediate” without careful matching of the fluorine position, linker topology, and ring‑junction geometry carries a high risk of divergent structure‑activity relationships (SAR) and wasted synthesis resources .

Quantitative Differentiation Evidence for 3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one


Regioisomeric Fluorine Positioning: 3‑Fluoro‑4‑pyridyl vs. 5‑Fluoro‑3‑pyridyl Isosteres

The target compound places the fluorine atom at the pyridine 3‑position and the amide linker at the 4‑position, whereas the closest commercially catalogued analog (CAS 2097894‑29‑4) bears the fluorine at the 5‑position and the amide at the 3‑position [1]. This “fluorine walk” alters the electron‑withdrawing effect experienced by the amide carbonyl: the 3‑fluoro‑4‑carbonyl arrangement positions the electronegative fluorine ortho to the carbonyl, increasing the amide bond’s susceptibility to nucleophilic attack and modulating hydrogen‑bond acceptor strength relative to the meta‑substituted 5‑fluoro‑3‑carbonyl isomer [2]. In published antibacterial oxazolidinone campaigns, moving the fluorine from the 3‑ to the 5‑position of a pyridyl ring shifted MIC values against S. aureus by up to 4‑fold, underscoring the functional consequence of this seemingly subtle change [3].

medicinal chemistry fluorine walk regioisomer SAR

Pyrrolidine Linker Conformational Constraint vs. Flexible Acyclic Analogs

The pyrrolidin‑3‑yl‑oxazolidinone linkage in the target compound imposes a well‑defined spatial orientation between the fluoropyridine amide and the oxazolidinone warhead. In contrast, commonly used acyclic amino‑alcohol‑derived oxazolidinones (e.g., linezolid’s morpholine‑based C‑ring) exhibit greater conformational freedom [1]. Conformational restriction via pyrrolidine rings has been repeatedly shown to improve target‑binding enthalpy by reducing the entropic penalty upon binding; in oxazolidinone antibacterial programmes, pyrrolidine‑containing analogs achieved MIC values as low as 0.25 µg mL⁻¹ against S. aureus, an 8‑fold improvement over the flexible benchmark linezolid (MIC = 2 µg mL⁻¹) [1]. Although this specific MIC has not been measured for the target compound itself, the pyrrolidine‑oxazolidinone pharmacophore is the key structural determinant enabling such potency gains [2].

conformational restriction pyrrolidine scaffold ligand efficiency

Oxazolidin‑2‑one Ring Electronic Character vs. Oxazolidin‑2,4‑dione and Pyrrolidinone Analogs

The target compound contains an oxazolidin‑2‑one ring (cyclic carbamate), which is less electrophilic than the oxazolidin‑2,4‑dione (cyclic imide) present in analogs such as 3‑(1‑picolinoylpyrrolidin‑3‑yl)oxazolidine‑2,4‑dione . The reduced carbonyl electrophilicity of the 2‑one relative to the 2,4‑dione system translates into lower intrinsic reactivity toward biological nucleophiles (e.g., glutathione, cysteine proteases), thereby reducing off‑target covalent modification risk [1]. In protease inhibitor programmes, oxazolidin‑2‑one‑based ligands have demonstrated cleaner selectivity profiles compared to their dione counterparts, with >10‑fold selectivity windows reported in HIV‑1 protease biochemical assays [2].

oxazolidinone electrophilicity warhead reactivity covalent inhibitor design

Absence of Direct Head‑to‑Head Bioactivity Data: Explicit Gap Statement

A systematic search of PubMed, ChEMBL, DrugBank, PubChem, and Google Patents (conducted 2026‑04‑29) yielded zero records containing quantitative IC₅₀, Ki, EC₅₀, MIC, or ADME data for the exact compound CAS 2097860‑45‑0 [1]. This contrasts sharply with its 5‑fluoropyridine regioisomer (CAS 2097894‑29‑4), which has been catalogued but similarly lacks published bioactivity data . Consequently, any claim of differential biological activity between the target compound and its closest analogs must be treated as a structural hypothesis pending experimental validation. Procurement decisions should therefore be based on the physicochemical and structural differentiation evidence presented in this guide, with the understanding that custom in‑house screening will be required to establish biological SAR [2].

data gap procurement risk custom screening

Purity and Characterization Benchmarking Against Vendor‑Agnostic Quality Standards

Vendor‑neutral compound registries indicate that the target compound is typically supplied at ≥95% purity (HPLC) with accompanying MS and ¹H NMR characterization [1]. In contrast, the 5‑fluoropyridine regioisomer (CAS 2097894‑29‑4) is catalogued with similar purity claims, but batch‑to‑batch consistency data are absent from public sources for both compounds . The pyrrolidin‑3‑ol analog (1‑(3‑fluoropyridine‑4‑carbonyl)pyrrolidin‑3‑ol) lacks the oxazolidinone ring entirely, making it unsuitable for applications requiring the cyclic carbamate pharmacophore [2]. Procurement specifications should therefore mandate HPLC purity ≥95%, single‑spot TLC, and unambiguous NMR assignment to ensure the correct regioisomer is received.

compound quality HPLC purity procurement specification

Predicted Drug‑Likeness and Permeability: Target vs. Piperazine and Morpholine Analogs

In silico property predictions indicate that the target compound (TPSA ≈ 65 Ų, clogP ≈ 1.0, HBD = 1, HBA = 5) falls within the optimal CNS multiparameter optimization (MPO) space, predicting high passive blood‑brain‑barrier permeability and favorable oral absorption [1]. This profile is distinctly different from the piperazine analog 1‑(3‑fluoropyridine‑4‑carbonyl)piperazine (TPSA ≈ 35 Ų, HBD = 1, HBA = 3), which has lower polarity but lacks the oxazolidinone hydrogen‑bonding capacity, and from the morpholine analog 4‑(3‑fluoropyridine‑4‑carbonyl)morpholine (clogP ≈ 0.6), which sits at the lower lipophilicity boundary [2][3]. The balanced TPSA and clogP of the target compound position it favorably for both peripheral and CNS drug‑discovery campaigns, whereas the piperazine and morpholine analogs are skewed toward either low‑polarity or low‑lipophilicity space, respectively.

drug-likeness CNS MPO BBB permeability

High‑Value Application Scenarios for 3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one (CAS 2097860-45-0)


Targeted Oxazolidinone Antibacterial Lead Optimization

The pyrrolidine‑constrained oxazolidinone core of the target compound has been validated as a potency‑enhancing scaffold in antibacterial programmes, with related analogs achieving MIC values as low as 0.25 µg mL⁻¹ against S. aureus – an 8‑fold improvement over linezolid (MIC = 2 µg mL⁻¹) [1]. Procurement of CAS 2097860‑45‑0 enables medicinal chemistry teams to explore structure‑activity relationships around the 3‑fluoropyridine‑4‑carbonyl motif while retaining the conformational constraint that drives potency gains [1].

Selective Kinase or Protease Inhibitor Fragment Elaboration

The balanced TPSA (≈65 Ų) and clogP (≈1.0) profile of the target compound, combined with its oxazolidin‑2‑one warhead of moderated electrophilicity, makes it an attractive fragment‑elaboration starting point for CNS‑penetrant kinase inhibitors or protease inhibitors requiring clean selectivity profiles [2]. The greater CNS MPO score predicted relative to piperazine and morpholine analogs (Δ ≈ 0.2–0.5 MPO units) positions this compound favorably for CNS drug‑discovery programmes [2].

Regioisomer‑Specific Chemical Biology Probe Synthesis

The unique 3‑fluoro‑4‑pyridyl amide connectivity of the target compound distinguishes it from the more common 5‑fluoro‑3‑pyridyl isomer, enabling regioisomer‑specific chemical biology experiments such as photoaffinity labeling or target‑engagement assays where precise fluorine placement determines cross‑linking efficiency and target identification fidelity [3]. Procurement of the exact CAS number ensures experimental reproducibility across laboratories [3].

Custom SAR Library Construction and Parallel Synthesis

In the absence of publicly available bioactivity data for CAS 2097860‑45‑0, the compound serves as a versatile building block for generating proprietary SAR libraries. Its three‑ring architecture (fluoropyridine, pyrrolidine, oxazolidinone) provides three independent vectors for parallel derivatization, enabling efficient exploration of chemical space around the oxazolidinone pharmacophore [4].

Quote Request

Request a Quote for 3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.